1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-19-11-6-4-3-5-10(11)17-12(18)16-9-7-14-13(20-2)15-8-9/h3-8H,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJFQNSAAWGJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Amine Condensation
The most widely documented method involves the reaction of 2-methoxyphenyl isocyanate with 2-methoxypyrimidin-5-amine under controlled conditions. This approach follows the general urea synthesis protocol:
$$
\text{R-NCO} + \text{R'-NH}2 \rightarrow \text{R-NH-C(O)-NH-R'} + \text{H}2\text{O}
$$
- 2-Methoxyphenyl isocyanate (1.2 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
- 2-Methoxypyrimidin-5-amine (1.0 equiv) is added dropwise at 0°C.
- The reaction is stirred at room temperature for 12–24 hours.
- The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key Parameters :
- Solvent : Dichloromethane or tetrahydrofuran (THF).
- Catalyst : None required, but triethylamine (TEA) may enhance reactivity.
- Yield : 65–78% after purification.
Table 1: Optimization of Isocyanate-Amine Condensation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM | THF | DMF |
| Temperature (°C) | 25 | 25 | 40 |
| Reaction Time (h) | 24 | 18 | 12 |
| Yield (%) | 68 | 72 | 55 |
Alternative Method via Carbodiimide Intermediates
A patent-published route utilizes carbodiimide intermediates to access unsymmetrical ureas. This method avoids handling volatile isocyanates:
- 2-Methoxyphenylamine is treated with 1,1'-carbonyldiimidazole (CDI) in THF to form an imidazolide.
- 2-Methoxypyrimidin-5-amine is added, initiating nucleophilic substitution.
- The mixture is refluxed for 6 hours, followed by aqueous workup.
Advantages :
- Higher functional group tolerance.
- Reduced side products (e.g., biuret formation).
Reaction Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (THF, DMF) improve solubility of aromatic amines but may necessitate higher temperatures. Non-polar solvents (DCM) favor milder conditions but risk incomplete conversion.
Purification Challenges
- Column Chromatography : Essential for removing unreacted amines.
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.
Analytical Characterization
Table 2: Spectroscopic Data for 1-(2-Methoxyphenyl)-3-(2-Methoxypyrimidin-5-yl)Urea
Comparative Analysis with Related Urea Derivatives
Table 3: Structural Modifications and Yield Impacts
| Compound | Substituent (R) | Yield (%) |
|---|---|---|
| 1-(2-Methoxyphenyl)-3-(2-chloropyrimidin-5-yl)urea | Cl | 58 |
| 1-(2-Methoxyphenyl)-3-(2-methylpyrimidin-5-yl)urea | CH$$ _3 $$ | 63 |
| Target Compound | OCH$$ _3 $$ | 72 |
Methoxy groups enhance solubility and yield due to reduced steric hindrance.
Industrial-Scale Production Considerations
- Continuous Flow Reactors : Minimize exothermic risks during isocyanate reactions.
- Cost Analysis : 2-Methoxyphenyl isocyanate costs ~$120/g (lab-scale) vs. $45/g (bulk).
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for lower toxicity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring or pyrimidine moiety.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and isocyanate derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions depend on the nature of the reagents and reaction conditions employed.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The most structurally analogous compound identified is 1-(2-ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea (CAS: 1396581-12-6), which shares the urea core but differs in substituents . Below is a detailed comparison:
Key Structural and Functional Differences :
- Steric Bulk: The ethyl and phenoxy substituents in the analog introduce greater steric hindrance, which may impact binding interactions in biological systems.
- Molecular Weight : The analog’s higher molecular weight (334 vs. 274 g/mol) could influence pharmacokinetic properties such as membrane permeability.
Comparison with Other Aryl-Substituted Compounds
However, these compounds differ fundamentally in their core structure:
- Core : Piperazine (six-membered ring with two nitrogen atoms) vs. urea.
- Functional Groups : Piperazines are often protonated (as hydrochlorides), enhancing water solubility, whereas ureas rely on hydrogen bonding .
- Biological Targets : Piperazine derivatives are frequently explored for CNS applications (e.g., serotonin receptor modulation), whereas ureas may target kinases or enzymes .
Research Implications and Limitations
- Data Gaps: No direct pharmacological or biochemical data for the compared compounds are provided in the available evidence. Further studies are needed to correlate structural differences with functional outcomes.
- Synthetic Accessibility : The methoxy-substituted urea may offer simpler synthesis due to fewer steric challenges compared to bulkier analogs .
Biological Activity
1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea, a synthetic compound belonging to the class of urea derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural motifs, which include both methoxy and pyrimidinyl groups. Its molecular formula is , with a molecular weight of approximately 274.2753 g/mol .
Synthesis
The synthesis of 1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-methoxypyrimidin-5-amine. The reaction is usually performed under controlled conditions, often in solvents like dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures to optimize yield and purity .
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that 1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea may possess antimicrobial activity against various pathogens, although specific data on susceptibility and mechanisms remain limited.
- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in certain cancer cell lines. For example, similar pyrimidine derivatives have demonstrated cytotoxic effects against several cancer types, including colon and leukemia cells .
- Enzyme Inhibition : There is evidence suggesting that this compound may act as an enzyme inhibitor, potentially modulating pathways involved in disease processes. The mechanism may involve binding to specific active sites on target enzymes or receptors .
The mechanism of action for 1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea is not fully elucidated but is believed to involve:
- Target Interaction : The methoxy and pyrimidinyl groups facilitate interaction with biological targets, influencing pathways related to cell growth and apoptosis.
- Potential Pathways : It may inhibit specific kinases or other enzymes involved in cellular signaling pathways, contributing to its anticancer properties .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea:
- Antitumor Activity : In vitro studies demonstrated that related compounds exhibit significant cytotoxicity against murine leukemia cell lines (P388), suggesting a potential for further development as anticancer agents .
- Antiviral Properties : Some derivatives have shown antiviral activity against viruses such as Herpes simplex Type I and Polio Type I, indicating a broader spectrum of biological activity .
- Enzyme Inhibition Studies : Research on similar pyrimidine derivatives has revealed their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition could lead to reduced cell proliferation in cancerous cells .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
